molecular formula C19H19N5O2 B11040724 2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide

2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11040724
M. Wt: 349.4 g/mol
InChI Key: PSUHHNSMXJHZRB-UHFFFAOYSA-N
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Description

2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a benzimidazole ring fused with a pyrimidine ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.

    Pyrimidine Ring Formation: The benzimidazole intermediate is then reacted with a suitable aldehyde and an amine to form the pyrimidine ring through a cyclization reaction.

    Acetamide Formation: The final step involves the acylation of the amino group with 4-methylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor interactions, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide
  • 2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide stands out due to the presence of the 4-methylphenyl group. This substitution can significantly influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity. Additionally, the 4-methylphenyl group may enhance the compound’s biological activity by improving its binding affinity to specific targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(10-amino-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H19N5O2/c1-12-6-8-14(9-7-12)21-17(25)10-13-11-23-15-4-2-3-5-16(15)24(20)19(23)22-18(13)26/h2-9,13H,10-11,20H2,1H3,(H,21,25)

InChI Key

PSUHHNSMXJHZRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2CN3C4=CC=CC=C4N(C3=NC2=O)N

Origin of Product

United States

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